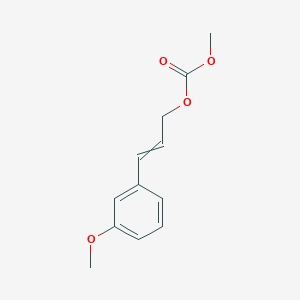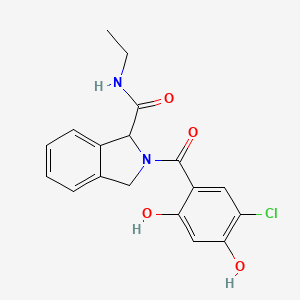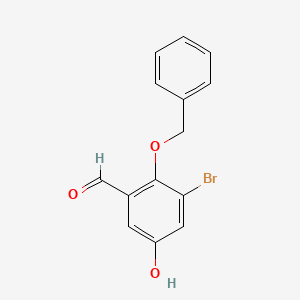
2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde is an organic compound with the molecular formula C14H11BrO3 It is a derivative of benzaldehyde, featuring a benzyloxy group at the 2-position, a bromine atom at the 3-position, and a hydroxyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde typically involves multiple steps:
Benzyloxylation: The benzyloxy group can be introduced via a Williamson ether synthesis, where the hydroxyl group of a phenol derivative reacts with benzyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Hydroxylation: The hydroxyl group at the 5-position can be introduced through various methods, including direct hydroxylation or via a protecting group strategy followed by deprotection.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, NaN3 in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-(Benzyloxy)-3-bromo-5-hydroxybenzoic acid.
Reduction: 2-(Benzyloxy)-3-bromo-5-hydroxybenzyl alcohol.
Substitution: 2-(Benzyloxy)-3-substituted-5-hydroxybenzaldehyde derivatives.
科学的研究の応用
2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
2-(Benzyloxy)benzaldehyde: Lacks the bromine and hydroxyl groups, making it less reactive in certain chemical transformations.
3-Bromo-5-hydroxybenzaldehyde: Lacks the benzyloxy group, which affects its solubility and reactivity.
2-(Benzyloxy)-5-hydroxybenzaldehyde: Similar structure but without the bromine atom, leading to different reactivity and applications.
Uniqueness
2-(Benzyloxy)-3-bromo-5-hydroxybenzaldehyde is unique due to the presence of all three functional groups (benzyloxy, bromine, and hydroxyl) on the benzaldehyde core. This combination of functional groups provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.
特性
CAS番号 |
647858-59-1 |
|---|---|
分子式 |
C14H11BrO3 |
分子量 |
307.14 g/mol |
IUPAC名 |
3-bromo-5-hydroxy-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H11BrO3/c15-13-7-12(17)6-11(8-16)14(13)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2 |
InChIキー |
IYDYVOFTCMZEIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Naphthalen-1-YL)methoxy]anthracene](/img/structure/B12610438.png)
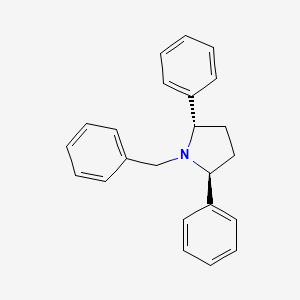

![3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid](/img/structure/B12610458.png)

![3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one](/img/structure/B12610478.png)

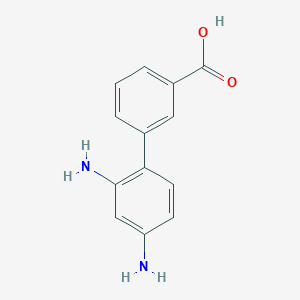
![4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde](/img/structure/B12610500.png)
